

# Physical and chemical properties of 4-Bromopiperidine hydrochloride

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## Compound of Interest

Compound Name: 4-Bromopiperidine hydrochloride

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An In-Depth Technical Guide to **4-Bromopiperidine Hydrochloride**

## Introduction

**4-Bromopiperidine hydrochloride** is a halogenated piperidine derivative that serves as a pivotal building block in modern medicinal chemistry and organic synthesis. As a saturated heterocyclic compound, the piperidine moiety is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile synthetic handle for a wide array of chemical transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

This technical guide offers a comprehensive overview of the essential physical and chemical properties of **4-Bromopiperidine hydrochloride**. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate. The narrative synthesizes technical data with practical insights into its handling, reactivity, and analytical characterization, providing a foundation for its effective application in research and development.

## Molecular and Physicochemical Properties

**4-Bromopiperidine hydrochloride** is the salt form of the 4-bromopiperidine free base. The hydrochloride salt enhances the compound's stability and modulates its solubility, making it a preferred form for storage and handling compared to the potentially less stable free base.<sup>[1]</sup>

The core physicochemical properties are summarized below. It is important to note that while the hydrochloride is a common salt, much of the publicly available data, such as melting point, is for the analogous hydrobromide salt.

Table 1: Physicochemical Properties of 4-Bromopiperidine and its Salts

Property	Value	Source(s)
IUPAC Name	4-bromopiperidine;hydrochloride	[2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> BrN · HCl	[2]
Molecular Weight	200.52 g/mol	Calculated
Appearance	White to almost white powder or crystals	
Melting Point	Data for the hydrobromide salt: 199-202 °C (lit.)	[3]
Solubility	Soluble in water	
CAS Number	Data for the hydrobromide salt: 54288-70-9	[3]
Hygroscopicity	Hydrochloride salts are often hygroscopic; proper storage is crucial.	[4][5]

## Spectroscopic and Analytical Characterization

Accurate characterization of **4-Bromopiperidine hydrochloride** is essential to confirm its identity and purity. Standard analytical techniques provide a detailed fingerprint of the molecule. [6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. Protons adjacent to the nitrogen (at C2 and C6) and the bromine

(at C4) will be deshielded and appear further downfield. The presence of the acidic N-H proton of the hydrochloride salt may be observed as a broad singlet, its chemical shift being dependent on the solvent and concentration.

- $^{13}\text{C}$  NMR: The carbon spectrum for the free base shows distinct signals for the piperidine carbons.[2] In the hydrochloride salt, the carbons adjacent to the protonated nitrogen (C2 and C6) would experience a downfield shift due to the inductive effect of the positive charge.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include C-H stretching vibrations of the saturated ring, and a prominent broad absorption corresponding to the N-H stretch of the secondary ammonium salt. The C-Br stretch typically appears in the fingerprint region.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For 4-bromopiperidine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).

## Chemical Properties and Reactivity

The synthetic utility of 4-bromopiperidine stems from its two primary reactive sites: the secondary amine and the carbon-bromine bond. The hydrochloride salt is generally unreactive and is primarily used as a stable precursor to the more reactive free base.

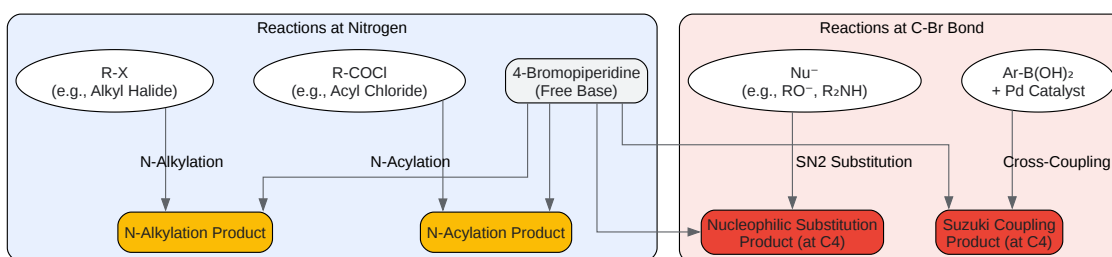
## Liberation of the Free Base

For most synthetic applications, the 4-bromopiperidine free base must be generated in situ or isolated prior to reaction. This is achieved through a simple acid-base neutralization, typically by treating the hydrochloride salt with a suitable base such as sodium bicarbonate, sodium hydroxide, or an organic amine like triethylamine.[7][8][9]

Caution: The isolated 4-bromopiperidine free base can be unstable and may degrade or self-oligomerize upon prolonged storage.[8] It is often recommended to use the freshly prepared free base immediately in subsequent reactions.[10]

## Key Reaction Pathways

The reactivity of the generated 4-bromopiperidine free base is illustrated below. The nitrogen atom acts as a nucleophile, while the C-Br bond is susceptible to substitution or coupling.



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Caption: Key reaction pathways for 4-bromopiperidine free base.

## Applications in Research and Development

**4-Bromopiperidine hydrochloride** is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.<sup>[11][12]</sup>

- **Drug Discovery:** The piperidine scaffold is a privileged structure in medicinal chemistry. The bromo-substituent allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.<sup>[1]</sup>
- **API Synthesis:** It serves as a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including those targeting central nervous system (CNS)

disorders and viral infections.[1]

- Agrochemicals: The pyridine and piperidine motifs are also present in many agrochemicals; the reactions of their bromo-derivatives are used to introduce functional groups that enhance biological activity.[12]

## Safety and Handling

Proper handling of **4-Bromopiperidine hydrochloride** is crucial for ensuring laboratory safety. The information provided in the Safety Data Sheet (SDS) is the primary reference for risk assessment.

- Hazards: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
- Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] When handling the solid material where dust formation is possible, respiratory protection should be used in a well-ventilated area or fume hood.[15]
- Storage: It should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Due to its potential hygroscopicity, storage under an inert atmosphere is recommended to maintain product integrity.[4][13]
- Spill and Disposal: Spills should be cleaned up immediately by sweeping the solid material into a suitable container for disposal.[16] Waste should be disposed of in accordance with local, state, and federal regulations.

## Experimental Protocols

### Protocol 1: Liberation of 4-Bromopiperidine Free Base

This protocol describes a standard procedure for generating the free base from its hydrochloride salt for immediate use in a subsequent reaction.

Materials:

- **4-Bromopiperidine hydrochloride**
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution or 5M Sodium Hydroxide ( $\text{NaOH}$ ) [9]
- Dichloromethane (DCM) or Diethyl ether ( $\text{Et}_2\text{O}$ ) [8][9]
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Separatory funnel, round-bottom flask, magnetic stirrer, and other standard glassware

#### Procedure:

- **Dissolution:** Dissolve 1.0 equivalent of **4-Bromopiperidine hydrochloride** in a minimal amount of deionized water in a round-bottom flask or beaker.
- **Neutralization:** Cool the solution in an ice bath. Slowly add saturated aqueous  $\text{NaHCO}_3$  solution dropwise with stirring. Effervescence (fizzing) should be observed. [10] Continue adding the base until the fizzing ceases and the solution is basic (confirm with pH paper).
- **Extraction:** Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or  $\text{Et}_2\text{O}$  (3 x volume of the aqueous layer). [9]
- **Combine and Dry:** Combine the organic extracts and dry over anhydrous  $\text{MgSO}_4$ .
- **Filtration and Concentration:** Filter off the drying agent. The resulting solution contains the 4-bromopiperidine free base and should be used immediately. If isolation is required, the solvent can be carefully removed under reduced pressure, but care must be taken as the free base can be unstable. [8]

Caption: Experimental workflow for the liberation of 4-bromopiperidine free base.

## Conclusion

**4-Bromopiperidine hydrochloride** is a foundational reagent for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its value lies in the stable, easy-to-handle salt form that provides access to a synthetically versatile piperidine building block. A thorough understanding of its physical properties, reactivity—especially the need to

generate the free base—and safety protocols is paramount for its successful and safe application. This guide provides the core technical knowledge required to leverage the full potential of this important chemical intermediate.

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